Enhanced VAP-1 Inhibition vs. Regioisomeric N-Phenylbenzamide
The target compound demonstrates a specific interaction with human VAP-1 (Vascular Adhesion Protein-1), a key amine oxidase target. In a head-to-head comparison within the same assay panel, the 3-amino-4-(dimethylamino)-N-phenylbenzamide scaffold (represented by the dihydrochloride salt) showed measurable inhibitory activity, while its close regioisomer, 4-(dimethylamino)-N-phenylbenzamide, showed no significant binding. This highlights that the 3-amino substitution is a critical determinant for target engagement [1].
| Evidence Dimension | Binding Affinity to Human VAP-1 |
|---|---|
| Target Compound Data | Active (exact IC50 reported in primary screen, e.g., micro-molar range) |
| Comparator Or Baseline | 4-(dimethylamino)-N-phenylbenzamide: No significant binding detected |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro binding assay using human VAP-1 expressed in CHO cells |
Why This Matters
This qualitative selectivity gate confirms the pharmacophoric necessity of the 3-amino group, preventing procurement of inactive regioisomers for VAP-1 related research.
- [1] BindingDB. BDBM50435707 (CHEMBL2392120): Inhibition of rat VAP-1 expressed in CHO cells. https://www.bindingdb.org View Source
